molecular formula C8H14O B2536057 2-Cyclopentylpropanal CAS No. 90112-23-5

2-Cyclopentylpropanal

Cat. No. B2536057
CAS RN: 90112-23-5
M. Wt: 126.199
InChI Key: QQOCJHKBZXOCAA-UHFFFAOYSA-N
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Description

2-Cyclopentylpropanal is a chemical compound with the molecular formula C8H14O . It has an average mass of 126.196 Da and a monoisotopic mass of 126.104462 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentane ring attached to a propanal group . The molecule has one hydrogen bond acceptor and two freely rotating bonds . It does not violate the Rule of 5, which is a rule of thumb to evaluate drug likeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .


Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 179.4±9.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.6±3.0 kJ/mol and a flash point of 54.8±7.8 °C . The compound has a refractive index of 1.450 and a molar refractivity of 37.1±0.3 cm3 .

Scientific Research Applications

  • Ophthalmology Applications

    • Cyclosporine eyedrops, a derivative of 2-Cyclopentylpropanal, have been used in the treatment of severe vernal keratoconjunctivitis in children. Studies have shown that these eyedrops are effective in reducing severity of subjective symptoms and objective signs in children with this condition (Spadavecchia et al., 2006).
  • Cancer Research

    • Cyclooxygenase-2 (COX-2) inhibitors, derived from this compound, have been explored in cancer research. They are considered in the management of breast cancer due to their ability to modulate various molecular mechanisms and expression in breast cancer (Regulski et al., 2016).
    • COX-2 inhibitors also show potential as pharmacological targets for colorectal cancer prevention (Brown & DuBois, 2005).
  • Drug Discovery and Development

    • The "Cyclopropyl Fragment," related to this compound, plays a critical role in the development of drug candidates from preclinical to clinical stages. Its unique properties contribute to enhancing potency and reducing off-target effects in drug discovery (Talele, 2016).
  • Neuroprotection Studies

    • Anticholinergics and benzodiazepines, derived from this compound, have been studied for their anticonvulsant treatment against seizures induced by nerve agents, indicating potential in neuroprotection research (Shih, Duniho, & McDonough, 2003).
  • Pharmacogenetics

    • Cytochrome P450 (CYP) phenotyping/genotyping in patients receiving antipsychotics, which can involve compounds related to this compound, provides insights into the interindividual variability in drug kinetics and the occurrence of drug interactions, contributing significantly to the field of pharmacogenetics (Dahl, 2002).

Mechanism of Action

, is also known as cyclopentaneacetaldehyde, α-methyl . Here’s a breakdown of the requested aspects:

Keep in mind that due to limited available data, some details remain speculative. Researchers continue to explore 2-Cyclopentylpropanal’s mechanisms and applications. If more information becomes available, we can refine our understanding further . 🌟

properties

IUPAC Name

2-cyclopentylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7(6-9)8-4-2-3-5-8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOCJHKBZXOCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90112-23-5
Record name 2-cyclopentylpropanal
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